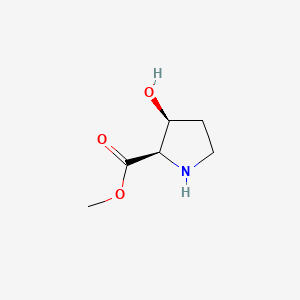

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate

Descripción

BenchChem offers high-quality (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKYEFZGORKEBX-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665344 | |

| Record name | Methyl (3S)-3-hydroxy-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405165-00-6 | |

| Record name | Methyl (3S)-3-hydroxy-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Definitive Technical Guide to (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate: CAS Disambiguation, Synthesis, and Medicinal Applications

Executive Summary

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate is a highly functionalized, chiral pyrrolidine derivative that serves as a privileged building block in modern medicinal chemistry. Its rigid cyclic structure, combined with strictly defined stereocenters at the C2 and C3 positions, makes it an invaluable scaffold for designing conformationally constrained peptidomimetics and small-molecule inhibitors. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, CAS number disambiguation, mechanistic role in drug design, and a self-validating synthetic protocol.

Physicochemical Profiling & CAS Disambiguation

A common pitfall in pharmaceutical procurement and regulatory compliance is the conflation of different salt forms and stereoisomers of 3-hydroxypyrrolidine-2-carboxylate. The free base and its hydrochloride salt possess distinct CAS registry numbers and handling requirements. The hydrochloride salt is overwhelmingly preferred in synthetic workflows due to its enhanced bench stability and significantly reduced hygroscopicity compared to the free base.

Below is the quantitative disambiguation of the relevant derivatives to ensure precise material sourcing:

Table 1: Quantitative Disambiguation of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate Derivatives

| Compound Name | Stereochemistry | Form | CAS Number | Molecular Weight | Formula |

| (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate | (2R, 3S) | Free Base | 405165-00-6[1] | 145.16 g/mol | C6H11NO3 |

| (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl | (2R, 3S) | HCl Salt | 1844898-16-3[2] | 181.62 g/mol | C6H12ClNO3 |

| rel-(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl | rel-(2R, 3S) | HCl Salt | 1788041-61-1[3] | 181.62 g/mol | C6H12ClNO3 |

| (2S,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl | (2S, 3S) | HCl Salt | 213131-32-9[4] | 181.62 g/mol | C6H12ClNO3 |

Mechanistic Role in Drug Development

In drug discovery, the incorporation of the (2R,3S)-3-hydroxypyrrolidine scaffold is a calculated structural decision. The stereochemical relationship between the C2-carboxylate and the C3-hydroxyl group dictates the endo or exo pucker of the pyrrolidine ring. This conformational bias is critical when targeting highly specific protease active sites.

For instance, derivatives of 3-hydroxypyrrolidine-2-carboxylate are actively utilized in the synthesis of complement C1s inhibitors[5]. The hydroxyl group acts as a directed hydrogen-bond donor/acceptor, while the methyl ester serves as a versatile handle for subsequent amidation or reduction. The specific (2R,3S) configuration ensures that the vector of the hydroxyl group perfectly aligns with the target protein's binding pocket, maximizing binding enthalpy while minimizing entropic penalties upon binding.

Stereochemical influence on pyrrolidine ring conformation and target binding affinity.

Synthetic Methodologies & Self-Validating Protocols

The conversion of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid to its methyl ester hydrochloride salt requires precise control to prevent epimerization at the C2 position. The following protocol leverages thionyl chloride (SOCl₂) in methanol[5].

Causality of Reagent Selection: Thionyl chloride is selected over traditional acid catalysts (like H₂SO₄) because it generates anhydrous HCl in situ. This not only drives the esterification to completion but simultaneously forms the highly stable hydrochloride salt of the product. Furthermore, the byproducts (SO₂ and excess HCl) are volatile, allowing for a self-purifying workup via simple concentration.

Step-by-Step Experimental Protocol:

-

Preparation & Cooling: Suspend 1.0 equivalent of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid in anhydrous methanol (10 volumes). Cool the suspension to 0°C under an inert nitrogen atmosphere.

-

Causality: Cooling prevents uncontrolled exothermic reactions and minimizes potential side reactions or degradation of the starting material.

-

-

Activation: Dropwise add 1.15 to 1.2 equivalents of thionyl chloride (SOCl₂) to the chilled mixture.

-

Causality: Slow addition controls the release of SO₂ and HCl gas. The solution will typically transition to a clear state as the active intermediate forms.

-

-

Esterification (Reflux): Gradually warm the reaction mixture to room temperature, then heat to 70°C (reflux) for 12 to 16 hours.

-

Causality: Elevated temperature ensures complete conversion of the sterically hindered carboxylic acid to the methyl ester.

-

-

Isolation via Azeotropic Distillation: Cool the mixture to room temperature and concentrate under reduced pressure. To ensure complete removal of residual HCl and unreacted SOCl₂, resuspend the resulting residue in fresh methanol and concentrate again. Repeat this azeotropic stripping process twice.

-

Causality: This self-validating step guarantees that the final product is free of acidic impurities that could degrade the compound during long-term storage.

-

-

Crystallization: Triturate the resulting solid with a non-polar anti-solvent (e.g., diethyl ether or MTBE) to afford (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride as a high-purity crystalline solid.

Self-validating synthetic workflow for the hydrochloride salt via thionyl chloride.

Analytical Validation (QC)

To validate the structural integrity and enantiomeric purity of the synthesized (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl, a multi-tiered analytical approach must be employed:

-

¹H NMR Spectroscopy: The coupling constant ( J ) between the protons at C2 and C3 is diagnostic of their relative stereochemistry (cis vs trans).

-

Chiral HPLC: Essential for confirming the enantiomeric excess (ee > 99%). The (2R,3S) isomer must be baseline-resolved from the (2S,3R), (2R,3R), and (2S,3S) stereoisomers using a chiral stationary phase (e.g., Chiralpak AD-H).

-

LC-MS: Confirms the exact mass of the free base ( [M+H]+≈146.1 ).

References

-

Title: METHYL (2R,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLATE HCL — Chemical Substance Information Source: NextSDS URL: [Link]

- Title: WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders Source: Google Patents URL

Sources

- 1. molcore.com [molcore.com]

- 2. Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride 97% | CAS: 1844898-16-3 | AChemBlock [achemblock.com]

- 3. nextsds.com [nextsds.com]

- 4. Buy methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride | 213131-32-9 [smolecule.com]

- 5. WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Characterization and Analytical Validation of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate

Executive Summary

In modern drug discovery, the architectural precision of chiral building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutics. (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate is a highly versatile, stereochemically dense pyrrolidine scaffold. Due to its dual functionality—a secondary amine and a hydroxyl group—it serves as a critical nucleophilic hub for synthesizing complex active pharmaceutical ingredients (APIs).

This whitepaper provides an authoritative guide on the molecular weight determination, structural validation, and synthetic utility of this compound. By establishing self-validating analytical protocols, researchers can ensure batch-to-batch integrity, a prerequisite for its integration into advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and targeted enzyme inhibitors.

Physicochemical Profiling & Molecular Weight

Accurate molecular weight (MW) determination is the first line of quality control. It is critical to distinguish between the free base and the commercially prevalent hydrochloride (HCl) salt, as the counterion significantly alters the formula weight, solubility profile, and stoichiometric calculations during synthesis. The hydrochloride salt of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate (CAS: 1844898-16-3) exhibits a molecular weight of 181.617 g/mol [1], whereas the free base (CAS: 405165-00-6) has a molecular weight of 145.158 g/mol [2].

Quantitative Physicochemical Data

| Property | Free Base | Hydrochloride Salt |

| Chemical Formula | C₆H₁₁NO₃ | C₆H₁₂ClNO₃ |

| CAS Registry Number | 405165-00-6 | 1844898-16-3 |

| Molecular Weight ( g/mol ) | 145.158 | 181.617 |

| Monoisotopic Mass (Da) | 145.0739 | 181.0506 |

| Physical State (Ambient) | Viscous liquid / Amorphous solid | Crystalline Solid |

| Primary Ionization Species | [M+H]⁺ (m/z 146.081) | [M+H]⁺ (m/z 146.081) |

Analytical Methodologies for Structural Validation

To guarantee the scientific integrity of the chiral scaffold, a dual-pronged analytical approach utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required.

Analytical workflow for the structural validation of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate.

Protocol 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Objective: Confirm the exact monoisotopic mass to validate the elemental composition and rule out isobaric impurities.

Step-by-Step Methodology:

-

Sample Solubilization: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

-

Causality: The addition of 0.1% formic acid forces the equilibrium toward the protonation of the secondary pyrrolidine amine. This ensures a dominant, highly sensitive [M+H]+ signal in positive ion mode (ESI+). LC-MS grade solvents are strictly required to prevent sodium ( [M+Na]+ ) or potassium ( [M+K]+ ) adduct formation, which suppresses the primary ion signal and complicates spectral interpretation.

-

-

Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix to achieve a mass accuracy of < 5 ppm.

-

Causality: High mass accuracy is non-negotiable. It allows the software to definitively assign the formula C6H12NO3+ to the observed peak, distinguishing it from potential degradation products or synthetic byproducts with similar nominal masses.

-

-

Direct Infusion & Acquisition: Introduce the sample via a syringe pump at a flow rate of 5 µL/min. Scan the m/z range of 50–500.

-

Data Analysis: Extract the chromatogram for the theoretical monoisotopic mass of the protonated free base (m/z 146.0812). Verify that the isotopic distribution matches the predicted theoretical model for C6H12NO3+ .

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Validate the (2R,3S) relative and absolute stereochemistry, ensuring the cis relationship between the C2 carboxylate and C3 hydroxyl group.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6 ).

-

Causality: While D2O or CDCl3 are common, DMSO- d6 is specifically chosen for the HCl salt. It readily dissolves the highly polar salt while significantly slowing down the chemical exchange of the hydroxyl (-OH) and amine (-NH₂⁺) protons. This allows these critical exchangeable protons to be observed as distinct signals, providing essential coupling information.

-

-

1H-NMR Acquisition: Acquire a standard 1D ¹H spectrum at 400 MHz or higher.

-

Key Signals: Look for the distinct methyl ester singlet at ~3.7 ppm, the alpha-proton (H-2) doublet, and the beta-proton (H-3) multiplet.

-

-

2D NOESY Acquisition: Execute a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

-

Causality: 1D NMR only confirms scalar connectivity (through-bond). To validate the (2R,3S) configuration, spatial proximity (through-space) must be established. The NOESY experiment will reveal a strong cross-peak between H-2 and H-3 if they are cis to each other, differentiating this batch from the trans (2R,3R) or (2S,3S) diastereomers.

-

Synthetic Utility in Drug Discovery

The structural rigidity and defined stereochemistry of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate make it a highly sought-after precursor in medicinal chemistry.

Antibacterial Agents (LpxC Inhibitors): Derivatives of 3-hydroxypyrrolidine-2-carboxylates are critical chiral building blocks in the synthesis of LpxC inhibitors for antibacterial drug discovery[3]. LpxC is a zinc-dependent deacetylase essential for the biosynthesis of Lipid A in Gram-negative bacteria. By incorporating the rigid pyrrolidine ring, medicinal chemists can precisely orient hydroxamate zinc-binding groups to maximize target affinity[3].

Metabolic & Cardiovascular Therapeutics: Furthermore, these functionalized pyrrolidine scaffolds are heavily utilized in the design of PCSK9 antagonists[4]. Inhibition of PCSK9 prevents the degradation of LDL receptors, leading to significant reductions in circulating LDL cholesterol. The stereocenters of the pyrrolidine ring ensure optimal binding interactions within the allosteric or active sites of the target protein[4].

Targeted Protein Degradation (PROTACs): In the rapidly expanding field of targeted protein degradation, stereochemically pure pyrrolidines act as rigidified linkers and E3 ligase ligand precursors. Specifically, derivatives like (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate are utilized as alkyl chain-based PROTAC linkers[5]. The (2R,3S) isomer offers alternative vector trajectories, allowing researchers to fine-tune the spatial relationship between the target protein binder and the E3 ligase recruiter, thereby optimizing the ternary complex formation.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. WO2007069020A2 - N-hydroxyamide derivatives possessing antibacterial activity - Google Patents [patents.google.com]

- 4. WO2019246352A1 - Pcsk9 antagonist bicyclo-compounds - Google Patents [patents.google.com]

- 5. (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | 114676-69-6 [chemicalbook.com]

A Technical Guide to the Spectral Analysis of Methyl 3-Hydroxypyrrolidine-2-carboxylate Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a vital heterocyclic motif in medicinal chemistry, serving as the foundational structure for a multitude of natural products and synthetic drugs.[1] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it a "privileged scaffold" for designing molecules that can effectively engage with biological targets.[1] This has resulted in the creation of pyrrolidine-based therapeutics for a wide array of diseases, including those affecting the central nervous system, infectious diseases, and cancer.[1] The addition of hydroxyl and carboxylate functional groups, as seen in Methyl 3-hydroxypyrrolidine-2-carboxylate, further enhances its potential as a chiral building block in the synthesis of complex, biologically active molecules.[2]

Accurate structural elucidation through spectroscopic analysis is a cornerstone of modern drug discovery and development.[1] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide definitive structural confirmation, which is paramount for establishing structure-activity relationships (SAR). This guide offers an in-depth exploration of the spectral data expected for Methyl 3-hydroxypyrrolidine-2-carboxylate, providing researchers with the foundational knowledge to interpret their own experimental findings.

Molecular Structure and Key Features

To understand the spectral data, it is essential to first visualize the molecule's structure.

Caption: Molecular structure of Methyl 3-hydroxypyrrolidine-2-carboxylate.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For Methyl 3-hydroxypyrrolidine-2-carboxylate, the spectrum will reveal distinct signals for the protons on the pyrrolidine ring, the methyl ester, and the hydroxyl group.

Expected ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on C2 | ~4.0 - 4.5 | Doublet or Triplet | 5 - 8 |

| H on C3 | ~4.2 - 4.7 | Multiplet | - |

| H's on C4 | ~1.8 - 2.2 | Multiplet | - |

| H's on C5 | ~3.0 - 3.5 | Multiplet | - |

| Methyl Ester (-OCH₃) | ~3.7 | Singlet | - |

| Hydroxyl (-OH) | Variable (broad singlet) | Broad Singlet | - |

| Amine (-NH) | Variable (broad singlet) | Broad Singlet | - |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and the specific stereoisomer.

Interpretation of the ¹H NMR Spectrum

-

Pyrrolidine Ring Protons (C2-C5): The protons on the pyrrolidine ring typically appear in the range of 1.8 to 4.5 ppm.[2] The protons on carbons adjacent to the nitrogen (C2 and C5) and the hydroxyl group (C3) will be deshielded and thus appear at a higher chemical shift (downfield). The coupling patterns (multiplicities) will be complex due to spin-spin coupling between adjacent, non-equivalent protons.

-

Methyl Ester Protons (-OCH₃): A characteristic singlet peak is expected around 3.7 ppm, corresponding to the three equivalent protons of the methyl ester group.[2]

-

Hydroxyl (-OH) and Amine (-NH) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on factors like solvent, temperature, and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: The ¹H NMR spectrum should be recorded on a 400 MHz or higher field spectrometer.[1]

-

Data Acquisition: Acquire the spectrum using standard parameters. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Expected ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~172 |

| Methoxy (-OCH₃) | ~52 |

| C2 | ~60 - 65 |

| C3 | ~70 - 75 |

| C4 | ~30 - 35 |

| C5 | ~45 - 50 |

Note: These are approximate chemical shifts. The actual values can be influenced by the solvent and stereochemistry.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear far downfield, typically around 172 ppm.[2]

-

Methoxy Carbon (-OCH₃): The carbon of the methyl ester group will resonate at approximately 52 ppm.[2]

-

Pyrrolidine Ring Carbons (C2-C5): The carbons of the pyrrolidine ring will have distinct chemical shifts based on their local electronic environment. The carbons bearing the hydroxyl group (C3) and the ester (C2) will be the most downfield of the ring carbons. Carbons in a saturated aliphatic environment, like C4, will be the most upfield.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: The ¹³C NMR spectrum should be recorded on the same spectrometer used for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

Expected Mass Spectrometry Data

-

Molecular Ion Peak (M⁺): For Methyl 3-hydroxypyrrolidine-2-carboxylate (C₆H₁₁NO₃), the expected molecular weight is approximately 145.16 g/mol .[3] In techniques like Electrospray Ionization (ESI), the molecule will likely be observed as the protonated species [M+H]⁺ at m/z 146.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃), the carboxylate group (-COOCH₃), or cleavage of the pyrrolidine ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as ESI or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography system. Acquire the mass spectrum over a suitable m/z range.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Spectral Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ester) | 1730 - 1750 |

| C-O stretch | 1000 - 1300 |

Interpretation of the IR Spectrum

-

O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, and a band in the 3300-3500 cm⁻¹ range suggests the presence of the amine.

-

C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H bonds of the aliphatic pyrrolidine ring and the methyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.[1]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Integrated Spectral Analysis Workflow

A comprehensive structural elucidation relies on the integration of data from all spectroscopic techniques.

Caption: Workflow for integrated spectral analysis.

Conclusion

The spectral analysis of Methyl 3-hydroxypyrrolidine-2-carboxylate provides a wealth of information that is crucial for its application in research and drug development. While specific data for the (2R,3S) isomer is not widely published, the principles and expected spectral features outlined in this guide, based on a closely related stereoisomer, provide a solid framework for the characterization of this important class of molecules. By carefully acquiring and interpreting data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently confirm the structure and purity of their synthesized compounds, paving the way for further investigation into their biological activities.

References

- Vertex AI Search. (2023, August 16). Buy methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride | 213131-32-9.

- BenchChem. (n.d.). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.

- NIST. (n.d.). Pyrrolidine, TMS derivative. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum.

- Sigma-Aldrich. (n.d.). Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride | 1844898-16-3.

- Sigma-Aldrich. (n.d.). methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride | 1844898-16-3.

- SpectraBase. (n.d.). (2S)-1-[(2R,3S)-2-(dibenzylamino)-3-hydroxy-hexyl]pyrrolidine-2-carboxylic acid methyl ester.

- ResearchGate. (n.d.). Solution phase spectral data of some of the synthesized pyrrolidinone derivatives in DMSO.

- NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook.

- AChemBlock. (n.d.). Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride 97% | CAS: 1844898-16-3.

- BLDpharm. (n.d.). 757961-41-4|(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride.

- MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- NextSDS. (n.d.). methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride — Chemical Substance Information.

- Synblock. (n.d.). CAS 496841-08-8 | methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate.

Sources

A Researcher's Guide to Procuring (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate: From Supplier Selection to Quality Verification

Abstract

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable scaffold for synthesizing complex molecules and active pharmaceutical ingredients (APIs). However, the successful integration of this intermediate into a drug discovery pipeline is critically dependent on the reliability of its source. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial supplier landscape, evaluating material quality, and implementing a robust in-house verification strategy to ensure the integrity of their starting materials.

The Strategic Importance of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate

Substituted pyrrolidine rings are privileged structures in drug design, appearing in numerous approved drugs. The specific diastereomer, (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate, offers a constrained three-dimensional arrangement of its functional groups—a secondary amine, a hydroxyl group, and a methyl ester. This precise spatial orientation is crucial for establishing specific interactions with biological targets, such as enzymes and receptors, which are themselves chiral entities.[1][2][3]

The fundamental principle of chirality dictates that enantiomers (non-superimposable mirror images) of a drug can have vastly different pharmacological and toxicological profiles.[][5] The tragic case of thalidomide remains a stark reminder of this principle.[5] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate the evaluation and control of stereoisomers in pharmaceutical development.[2][5][6] Sourcing enantiomerically pure building blocks like (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate is therefore not merely a matter of convenience but a foundational requirement for efficient, safe, and successful drug development.[1][7]

The Commercial Supplier Landscape

The procurement of this specific chiral intermediate can be approached through several channels, each with distinct advantages. The compound is most commonly available as a hydrochloride salt (CAS Number: 1844898-16-3) to improve its stability and handling characteristics as a crystalline solid.[8][9]

| Supplier Category | Key Companies | Product Form | Stated Purity | Key Considerations |

| Major Chemical Aggregators | Sigma-Aldrich (Merck) | Hydrochloride Salt (CAS 1844898-16-3) | Typically ≥97% | Acts as a marketplace for various producers (e.g., AiFChem, PharmaBlock).[8] Offers a wide range of products but may have less direct control over manufacturing. |

| Specialized Building Block Producers | AiFChem, PharmaBlock, AChemBlock | Hydrochloride Salt (CAS 1844898-16-3) | ≥97%[9][10] | These companies focus on synthesizing novel and valuable intermediates for drug discovery. They often provide more detailed analytical data and may offer custom synthesis services. |

| Custom Synthesis Organizations (CSOs) | BOC Sciences, Aurum Pharmatech, Enamine | As per client specification (free base or salt) | Project-dependent (typically >98%) | Ideal for larger quantities or when specific purity profiles are required. These organizations have extensive expertise in asymmetric synthesis and chiral separations.[1][11][] |

A Framework for Supplier and Quality Evaluation

Selecting a supplier requires more than a price comparison. For a critical chiral intermediate, rigorous evaluation of the supplier's quality control and documentation is paramount.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to a product's quality. A researcher must scrutinize it for the following:

-

Identity Confirmation: Look for confirmation by ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the expected structure of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate.

-

Chemical Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity level of >97% is common for catalog compounds.

-

Enantiomeric Purity (e.e. or Optical Purity): This is the most critical parameter. It must be determined by a chiral method, most commonly Chiral HPLC. A value of >98% e.e. is typically required for drug discovery applications.

-

Water Content and Residual Solvents: Determined by Karl Fischer titration and GC headspace analysis, respectively. These can impact reaction stoichiometry and introduce unwanted side reactions.

The Causality of Analytical Choices

It is essential to understand why specific analytical techniques are used.

-

¹H NMR provides structural confirmation by showing the chemical environment of each proton, their integrations (ratio), and coupling patterns. It can also quickly reveal the presence of organic impurities or residual solvents.

-

LC-MS confirms the molecular weight of the compound and provides a more sensitive measure of chemical purity than NMR.

-

Chiral HPLC is the gold standard for determining enantiomeric purity. It uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times. Standard HPLC cannot distinguish between enantiomers.

Recommended Procurement and Verification Workflow

A systematic approach to procurement ensures that the material entering the research pipeline is of verified quality, saving time and preventing costly failures.

Caption: Procurement and Quality Verification Workflow.

Protocol: In-House Quality Control Verification

This protocol describes a self-validating system to confirm the identity, purity, and stereochemical integrity of a newly received batch of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl.

Objective: To independently verify that the material meets the specifications required for downstream synthetic applications.

Materials:

-

Received batch of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl.

-

Deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR.

-

HPLC-grade solvents (e.g., Acetonitrile, Water, Isopropanol).

-

HPLC modifiers (e.g., Trifluoroacetic acid, Diethylamine).

-

Appropriate Chiral HPLC column (e.g., Chiralpak AD-H or equivalent).

Methodology:

Step 1: Physical and Solubility Assessment

-

Visually inspect the material. It should be a white to off-white solid, consistent with the supplier's description.[9]

-

Perform a qualitative solubility test. The HCl salt should be soluble in water and methanol.

Step 2: ¹H NMR for Structural Identity and Purity

-

Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., 0.7 mL of D₂O).

-

Acquire a ¹H NMR spectrum (≥400 MHz recommended).

-

Analysis Rationale: The spectrum should show characteristic peaks corresponding to the pyrrolidine ring protons and the methyl ester. The chemical shifts and coupling constants must match literature values or the supplier's reference spectrum. The integration of the peaks should correspond to the number of protons in the structure. Check for the absence of significant impurity peaks and quantify any residual solvents against an internal standard.

Step 3: LC-MS for Molecular Weight and Chemical Purity

-

Prepare a stock solution of the compound (~1 mg/mL) in an appropriate solvent mixture (e.g., 50:50 Water:Acetonitrile).

-

Inject the solution onto a reverse-phase HPLC system (e.g., C18 column) coupled to a mass spectrometer.

-

Analysis Rationale: The mass spectrometer should detect the parent ion corresponding to the free base ([M+H]⁺ at m/z ≈ 146.08). The HPLC chromatogram (UV detector) will provide a quantitative measure of chemical purity, which should be ≥97%.

Step 4: Chiral HPLC for Enantiomeric Purity

-

Develop an appropriate method using a chiral column. This step is critical and often requires screening of different mobile phases (e.g., Hexane/Isopropanol mixtures with an amine additive like diethylamine for the free base).

-

Inject a solution of the compound.

-

Analysis Rationale: The goal is to achieve baseline separation of the (2R,3S) enantiomer from its (2S,3R) counterpart. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100. The result must be acceptably high (e.g., >98% e.e.). This step provides the ultimate confirmation of stereochemical integrity, a parameter that cannot be assessed by standard NMR or LC-MS.[6]

Handling and Storage

Based on available safety data, (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl is a solid that may cause skin, eye, and respiratory irritation.[8]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. As a hydrochloride salt, it is generally stable under these conditions.

Conclusion

The procurement of high-quality (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate is a critical first step in many complex synthetic campaigns. A successful sourcing strategy extends beyond simple purchasing; it involves a diligent evaluation of supplier data, a clear understanding of the analytical techniques used for quality control, and a commitment to in-house verification. By adopting the systematic workflow and protocols outlined in this guide, researchers can ensure the stereochemical and chemical purity of their starting materials, thereby safeguarding the integrity of their research and accelerating the path to drug discovery.

References

-

Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025, December 11). Pharmaffiliates. Retrieved March 22, 2026, from [Link]

-

Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. In Chiral Drugs. ResearchGate. Retrieved March 22, 2026, from [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma Group. Retrieved March 22, 2026, from [Link]

-

De Luca, L., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. MDPI. Retrieved March 22, 2026, from [Link]

-

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride 97%. (n.d.). AiFChem, an Xtalpi Company | BuyChemJapan. Retrieved March 22, 2026, from [Link]

-

Pandey, G., et al. (2001). Synthesis of mono- and di-hydroxylated prolines and 2-hydroxymethylpyrrolidines from non-carbohydrate precursors. ResearchGate. Retrieved March 22, 2026, from [Link]

- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.

-

King, S. A., Armstrong, J., & Keller, J. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses Procedure. Retrieved March 22, 2026, from [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. mdpi.com [mdpi.com]

- 5. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride | 1844898-16-3 [sigmaaldrich.com]

- 9. achemblock.com [achemblock.com]

- 10. Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride 97% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]

- 11. aurumpharmatech.com [aurumpharmatech.com]

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride salt properties

Engineering Peptidomimetics: A Technical Guide to (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride

The Paradigm of Non-Canonical Amino Acids in Drug Design

In the modern landscape of drug development, overcoming the poor metabolic stability and high conformational flexibility of native peptides requires advanced structural engineering. Non-canonical amino acid derivatives, particularly hydroxylated prolines, have emerged as critical chiral building blocks[1]. Among these, (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 1844898-16-3) stands out as a highly specialized scaffold[2]. By introducing specific stereocenters and functional groups, this compound allows medicinal chemists to exert precise control over the three-dimensional architecture of active pharmaceutical ingredients (APIs), directly influencing target binding affinity and pharmacokinetic profiles.

Physicochemical Profiling

Understanding the baseline quantitative properties of this building block is essential for downstream synthetic planning, particularly regarding solubility and stoichiometric calculations during amide coupling reactions.

| Property | Value / Description |

| Chemical Name | (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride |

| CAS Number | 1844898-16-3[2] |

| Molecular Formula | C₆H₁₂ClNO₃[2] |

| Molecular Weight | 181.62 g/mol [2] |

| Appearance | White solid[2] |

| Purity Standard | ≥97%[2] |

| Structural Features | Secondary amine (HCl salt), methyl ester, C3-hydroxyl group |

Stereoelectronic Causality: The "Why" Behind the (2R,3S) Configuration

As a Senior Application Scientist, it is crucial to understand that substituting a standard proline with a (2R,3S)-3-hydroxyproline derivative is never an arbitrary choice; it is driven by stereoelectronic causality.

The pyrrolidine ring is inherently flexible, rapidly interconverting between various envelope and half-chair conformations. However, the introduction of an electronegative hydroxyl group at the C3 position in the (2R,3S) configuration induces a strong gauche effect between the hydroxyl oxygen and the ring nitrogen. This orbital interaction strongly biases the pyrrolidine ring into a specific pucker (typically Cγ-endo or Cγ-exo, depending on the exact solvent and N-substituent).

The Causality Loop:

-

Substitution: The (2R,3S)-hydroxyl group is introduced.

-

Electronic Effect: The gauche effect dictates the ring pucker.

-

Conformational Lock: The specific ring pucker sterically restricts the preceding amide bond, heavily favoring either the cis or trans rotamer.

-

Biological Outcome: This "locked" conformation pre-organizes the peptidomimetic into its active binding geometry, drastically reducing the entropic penalty upon binding to the target receptor or enzyme, thereby increasing overall therapeutic efficacy[3].

Synthetic Methodology: Self-Validating Esterification Protocol

To utilize this compound in peptide synthesis, the carboxylic acid must be protected, typically as a methyl ester, while the secondary amine is stabilized as a hydrochloride salt to prevent premature cyclization (diketopiperazine formation) or racemization.

The following protocol details the esterification of (2S,3R) or (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid using thionyl chloride (SOCl₂) in methanol[4]. This method is a self-validating system: the generation of HCl gas acts as both the acid catalyst for esterification and the reagent for salt formation.

Step-by-Step Protocol:

-

Preparation: Suspend the starting chiral acid (e.g., 1.0 equiv) in anhydrous methanol (approx. 10-15 mL per mmol of substrate) under an inert atmosphere (N₂ or Ar)[4].

-

Activation: Cool the suspension to 0 °C using an ice bath. Carefully add thionyl chloride (1.15 to 1.2 equiv) dropwise[4]. Causality: Thionyl chloride reacts violently with methanol to generate anhydrous HCl and SO₂ gas. Performing this at 0 °C controls the exothermic reaction and prevents the degradation of the chiral center.

-

Esterification: Remove the ice bath and heat the reaction mixture to 70 °C (reflux) overnight[4]. Causality: The continuous reflux drives the Fischer esterification to completion, shifting the equilibrium toward the methyl ester.

-

Concentration & Azeotropic Drying: Remove the solvent under reduced pressure. Azeotrope the resulting residue with fresh methanol at least twice[4]. Causality: Azeotropic distillation is critical here; it effectively strips away residual, unreacted HCl and trapped SO₂, ensuring the final hydrochloride salt is strictly stoichiometric and free of acidic impurities that could ruin subsequent amide coupling steps.

-

Isolation: The product precipitates as a high-purity white solid (Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride)[2][4].

Fig 1. Step-by-step synthetic workflow and in situ salt formation of the target compound.

Biological Applications & Target Integration

The (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride scaffold is heavily utilized in the synthesis of complex APIs across various therapeutic areas:

-

Complement-Mediated Disorders: Derivatives of 3-hydroxypyrrolidine are incorporated into small molecules targeting the complement C1s pathway. The locked stereochemistry ensures optimal fitting within the active site of the C1s protease, halting the complement cascade responsible for autoimmune tissue damage[4].

-

Glutamine Transporter (ASCT2) Inhibitors: In oncology, targeting the ASCT2 transporter starves cancer cells of glutamine. Benzylproline and 3-hydroxyproline derivatives have been identified as potent inhibitors. The spatial orientation of the C3-hydroxyl group is critical for hydrogen bonding with the transporter's binding pocket, shifting the compound from a mere substrate to a competitive inhibitor[3].

Fig 2. Mechanistic pathway of stereoelectronic effects enhancing target binding affinity.

Analytical Validation

To ensure the trustworthiness of the synthesized building block, the following self-validating analytical checks must be performed:

-

¹H NMR (DMSO-d6 or D₂O): Look for the appearance of a sharp singlet integrating to 3 protons at approximately δ 3.7–3.8 ppm, confirming the successful installation of the methyl ester. The α-proton (C2) should appear as a doublet or doublet of doublets, and its coupling constant ( J ) with the C3 proton will validate the anti or syn relationship, confirming that no epimerization occurred during reflux.

-

IR Spectroscopy: The broad carboxylic acid O-H stretch (typically 3300–2500 cm⁻¹) must be absent, replaced by a sharp, strong ester C=O stretch at ~1740 cm⁻¹.

References

- WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders Source: Google Patents URL

-

Glutamine transporters as pharmacological targets: From function to drug design Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Biocatalytic Aerobic Oxidation for Large-Scale Production of trans-3-Hydroxy-l-Proline Source: American Chemical Society (ACS) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride 97% | CAS: 1844898-16-3 | AChemBlock [achemblock.com]

- 3. Glutamine transporters as pharmacological targets: From function to drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]

Architectural Mastery in Organic Synthesis: Chiral Pool Methodologies for Pyrrolidine Derivatives

Executive Summary

The pyrrolidine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, enzyme inhibitors, and receptor agonists. Achieving high enantiomeric purity in these scaffolds is a critical regulatory and pharmacological requirement. Chiral pool synthesis —the strategic utilization of enantiomerically pure natural products as starting materials—provides an elegant, atom-economical bypass to the complexities of de novo asymmetric synthesis. This whitepaper provides a comprehensive technical analysis of chiral pool methodologies for synthesizing complex pyrrolidine derivatives, detailing mechanistic causality, validated experimental protocols, and quantitative benchmarks.

Mechanistic Foundations: Causality in Stereocontrol

The fundamental advantage of the chiral pool approach lies in its ability to dictate the stereochemical outcome of subsequent transformations through substrate-controlled asymmetric induction. By starting with molecules that already possess defined stereocenters (such as amino acids or carbohydrates), chemists can leverage orthogonal reactivity to build complexity.

Memory of Chirality (MOC)

A highly advanced application of chiral pool synthesis is the Memory of Chirality (MOC) principle. In traditional enolate chemistry, the deprotonation of an α-amino acid derivative typically destroys the stereocenter, leading to racemization. However, under specific steric and electronic constraints, the transient enolate can maintain dynamic axial chirality. This allows for intramolecular conjugated additions or SN2′ reactions that preserve the original stereochemical information, enabling the construction of pyrrolidines with challenging vicinal quaternary-tertiary stereocenters in a single operation [2].

Substrate-Directed Cyclization

When utilizing linear precursors like L-glutamic acid or carbohydrate derivatives, stereocenters adjacent to the reactive sites dictate the trajectory of cyclization. For instance, bulky protecting groups on a secondary amine can shield one face of the molecule, forcing nucleophilic attack (e.g., a 5-endo-trig Mannich cyclization) to occur exclusively from the less hindered face, yielding diastereomerically pure pyrrolidine rings [5].

Fig 1. Stereoselective workflow from chiral pool precursors to pyrrolidine scaffolds.

Strategic Chiral Pool Starting Materials

Amino Acids: L-Proline and L-Glutamic Acid

Proteinogenic α-amino acids are the most direct precursors for nitrogen-containing heterocycles.

-

(R)-Pyrrolidine-3-carboxylic acid : A versatile building block whose inherent chirality and functional handles (a secondary amine and a carboxylic acid) provide a robust scaffold for synthesizing enzyme inhibitors [1].

-

L-Proline : Often utilized in telescoped synthesis to introduce chirality into complex architectures, such as thiophenyl-pyrrolidine scaffolds used in Glucokinase Activators (GKAs) [3].

Carbohydrates

For polyhydroxylated pyrrolidines (e.g., hyacinthacine natural products), carbohydrates offer a dense array of pre-set stereocenters. While highly efficient for specific isomers, carbohydrate-based chiral pool synthesis can sometimes be inflexible if a non-natural epimer is required, prompting hybrid approaches that combine partial reduction with intramolecular SN2 displacements [4].

Validated Experimental Protocols

The following protocols represent field-proven methodologies, emphasizing the chemical causality behind each step to ensure a self-validating experimental system.

Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid

This transformation leverages orthogonal reactivity to protect the secondary amine while leaving the carboxylic acid available for downstream coupling [1].

-

Preparation : Dissolve 1.0 eq of (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of 1,4-dioxane and 1N NaOH (aq).

-

Causality: The strongly alkaline environment (NaOH) deprotonates the carboxylic acid ( pKa≈4.5 ), converting it to an unreactive carboxylate anion. Simultaneously, it ensures the secondary amine remains unprotonated and highly nucleophilic.

-

-

Addition : Dropwise add 1.1 eq of Di-tert-butyl dicarbonate ( Boc2O ) dissolved in dioxane at 0 °C, then allow to warm to room temperature.

-

Reaction : Stir the biphasic mixture vigorously for 1.5 hours.

-

Isolation : Dilute the mixture with diethyl ether. Separate the aqueous phase, acidify it to pH 2-3 using 1N HCl, and extract with ethyl acetate.

-

Validation : Confirm product identity via 1H -NMR (appearance of a sharp 9H singlet at ~1.4 ppm). Chiral HPLC must be utilized to confirm that no racemization occurred at the C3 position.

Protocol 2: Telescoped Synthesis of Chloroacetyl Pyrrolidine (GKA Intermediate)

This protocol details the conversion of an L-proline methyl ester derivative into a halomethyl ketone, circumventing the need for column chromatography [3].

-

Enolate Generation : In a dry flask under inert atmosphere, treat sodium chloroacetate ( ClCH2CO2Na ) with tert-butylmagnesium chloride ( t -BuMgCl) in anhydrous THF at -20 °C.

-

Causality: t -BuMgCl acts as a strong, sterically hindered, non-nucleophilic base. It deprotonates the acetate to form a reactive magnesium enolate without attacking the ester carbonyl of the substrate.

-

-

Coupling : Introduce the L-proline methyl ester derivative to the reaction mixture. The magnesium ion coordinates the tetrahedral intermediate, stabilizing it and preventing over-addition (e.g., formation of a tertiary alcohol).

-

Quench : Upon complete conversion (monitored by TLC), quench the reaction strictly with an aqueous citric acid solution.

-

Causality: Citric acid is a mild, chelating acid. It safely neutralizes the basic magnesium salts, forming water-soluble magnesium citrate complexes that prevent stubborn emulsions during extraction, all without degrading the acid-sensitive pyrrolidine scaffold.

-

-

Validation : Wash the organic layer with aqueous NaHCO3 , dry over Na2SO4 , and concentrate. Assess enantiomeric excess (ee) via chiral GC/MS (>99% ee expected).

Quantitative Benchmarks

The table below summarizes the efficiency and stereochemical fidelity of various chiral pool strategies utilized in recent literature.

| Substrate / Chiral Pool Source | Target Scaffold / Intermediate | Key Synthetic Transformation | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (R)-Pyrrolidine-3-carboxylic acid | N-Boc-(R)-pyrrolidine-3-carboxylic acid | Amine Protection (Orthogonal) | >90% | >99% | Benchchem [1] |

| L-Proline derivative | Thiophenyl-pyrrolidine (GKA) | Ester to halomethyl ketone | 96% | 99% | ACS OPRD [3] |

| α-Amino ester enolates | Vicinal quaternary-tertiary pyrrolidines | Memory of Chirality (MOC) SN2′ | 75–85% | 91–95% | ACS Org. Lett. [2] |

| L-Glutamic acid | Lycopalhine A central pyrrolidine | 5-endo-trig Mannich cyclization | ~68% | >98% | ResearchGate [5] |

Biological Application: The Incretin Pathway

Pyrrolidine derivatives synthesized via the chiral pool are heavily utilized in the treatment of metabolic disorders. For example, specific pyrrolidine-based molecules act as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4). By inhibiting DPP-4, these drugs prevent the degradation of Glucagon-Like Peptide-1 (GLP-1), thereby enhancing insulin secretion and lowering blood glucose levels [1].

Fig 2. Mechanism of action of pyrrolidine-derived DPP-4 inhibitors in glycemic control.

Conclusion

The chiral pool synthesis of pyrrolidine derivatives remains a cornerstone of modern drug development. By exploiting the inherent stereochemistry of abundant natural precursors like L-proline and L-glutamic acid, chemists can bypass arduous resolution steps. As demonstrated by the integration of advanced concepts like Memory of Chirality and telescoped industrial protocols, this methodology provides unparalleled scalability, atom economy, and stereochemical fidelity.

References

-

Organic Letters (ACS Publications) . Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. Available at: [Link]

-

Organic Process Research & Development (ACS Publications) . Efficient and Scalable Synthesis of Glucokinase Activator with a Chiral Thiophenyl-Pyrrolidine Scaffold. Available at: [Link]

-

The Journal of Organic Chemistry (ACS Publications) . A Noncarbohydrate Based Approach to Polyhydroxylated Pyrrolidizines: Total Syntheses of the Natural Products Hyacinthacine A1 and 1-Epiaustraline. Available at:[Link]

-

ResearchGate . Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. Available at: [Link]

Comprehensive Physicochemical Profiling and Synthetic Utility of Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate

Executive Summary

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate is a highly functionalized, chiral pyrrolidine derivative. Predominantly isolated, stored, and handled as its hydrochloride salt (CAS: 1844898-16-3)[1], this molecule serves as a pivotal building block in modern medicinal chemistry. Its rigid stereochemical framework is instrumental in the synthesis of complex active pharmaceutical ingredients (APIs), including novel antibacterial agents[2] and PCSK9 antagonists[3]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-level execution, ensuring that researchers can leverage this compound with maximum efficacy and reproducibility.

Physicochemical Architecture

The physical properties of the molecule dictate its behavior in both analytical and synthetic workflows. The presence of the secondary amine and the hydroxyl group at the C3 position creates a highly polar, hydrogen-bond-donating/accepting network. The (2R,3S) stereochemistry specifically forces a distinct spatial orientation that impacts its solubility profile and target-binding affinity.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride |

| Primary CAS Number | 1844898-16-3[1] (Alternatively 1788041-61-1[4]) |

| Molecular Formula | C6H12ClNO3[1] |

| Molecular Weight | 181.62 g/mol [1],[5] |

| Appearance | White solid[1] |

| SMILES | O=C(OC)[C@@H]1NCC[C@@H]1O.Cl[1] |

| Purity Standard | Typically ≥97% (Industrial/Research Grade)[1],[6] |

Empirical Validation of Physical Properties

Relying solely on in silico predictions for properties like pKa and LogP is insufficient due to the potential for intramolecular hydrogen bonding between the C3-hydroxyl and the C2-carboxylate. Empirical validation requires robust, self-validating protocols to ensure data integrity.

Protocol 3.1: Potentiometric Titration for pKa Determination

Causality Check: The pyrrolidine scaffold lacks a conjugated π-system, rendering standard UV-spectrophotometric pKa determination completely ineffective. Potentiometric titration is the mandatory alternative for accurate ionization profiling. Self-Validating System: The system must be calibrated with NIST-traceable buffers (pH 4.01, 7.00, 10.01) prior to analysis to ensure a Nernstian electrode response (slope > 95%).

-

Electrolyte Preparation: Dissolve 15 mg of the HCl salt[1] in 20 mL of 0.15 M KCl. The KCl acts as a background electrolyte to maintain constant ionic strength, mimicking physiological conditions and stabilizing the activity coefficients.

-

Inert Atmosphere: Purge the titration vessel with nitrogen gas for 5 minutes. Reasoning: Atmospheric CO₂ dissolves in water to form carbonic acid, which artificially lowers the baseline pH and skews the titration curve.

-

Titration: Titrate with standardized 0.1 M NaOH using an automated titrator, adding titrant in 0.05 mL increments.

-

Data Analysis: Plot the first derivative of the pH vs. volume curve. The inflection point corresponds to the pKa of the secondary amine (typically observed between 8.5 and 9.0 for this scaffold).

Protocol 3.2: Shake-Flask Method for LogP Profiling

Causality Check: Assessing lipophilicity is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties. The shake-flask method provides true thermodynamic partitioning data, bypassing the assumptions made by computational algorithms. Self-Validating System: Perform a mass balance calculation ( Ctotal=Coctanol+Cwater ) post-extraction to ensure no compound is lost to glass adsorption or degradation.

-

System Equilibration: Prepare a mutually saturated system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4). Stir vigorously for 24 hours prior to use.

-

Partitioning Setup: Dissolve 5 mg of the compound in 5 mL of the pre-saturated aqueous phase. Add 5 mL of the pre-saturated octanol phase.

-

Agitation: Shake mechanically at 25 °C for 24 hours to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the biphasic mixture at 3000 × g for 15 minutes to break any microemulsions at the interface.

-

Quantification: Extract aliquots from both phases and quantify using LC-MS/MS. Calculate the partition coefficient using the formula: LogP = log([Octanol]/[Water]).

Physicochemical characterization workflow for pKa and LogP determination.

Synthetic Utility and Handling

The physical state of methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate as a hydrochloride salt[1] provides excellent stability against oxidative degradation but renders the compound highly hygroscopic.

Handling Protocol: Store the white solid[1] in a desiccator under an inert atmosphere (argon or nitrogen). When utilizing the compound in peptide coupling or N-alkylation, the free base must be generated in situ.

Causality in Synthesis: To utilize the secondary amine as a nucleophile, a stoichiometric excess of a non-nucleophilic base (e.g., Triethylamine or DIPEA) is required to neutralize the HCl salt. For incorporation into complex scaffolds like PCSK9 antagonists[3], the amine is typically protected (e.g., with a Cbz or Boc group) before the methyl ester is saponified with LiOH to yield the free carboxylic acid. This sequential masking and unmasking prevents unwanted polymerization and directs the regioselectivity of subsequent amide coupling steps.

Sequential derivatization pathway of the pyrrolidine core in API synthesis.

References

-

Title: METHYL (2R,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLATE HCL — Chemical Substance Information Source: NextSDS URL: [Link]

- Title: WO2007069020A2 - N-hydroxyamide derivatives possessing antibacterial activity Source: Google Patents URL

- Title: WO2019246352A1 - Pcsk9 antagonist bicyclo-compounds Source: Google Patents URL

Sources

- 1. Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride 97% | CAS: 1844898-16-3 | AChemBlock [achemblock.com]

- 2. WO2007069020A2 - N-hydroxyamide derivatives possessing antibacterial activity - Google Patents [patents.google.com]

- 3. WO2019246352A1 - Pcsk9 antagonist bicyclo-compounds - Google Patents [patents.google.com]

- 4. nextsds.com [nextsds.com]

- 5. 3-hydroxypyrrolidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

Engineering the Pyrrolidine Scaffold: A Comprehensive Guide to the Discovery of Novel Therapeutic Agents

Executive Summary

The five-membered nitrogen-containing heterocycle, pyrrolidine, has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its unique combination of structural rigidity, synthetic versatility, and stereochemical complexity allows medicinal chemists to achieve high target affinity and specificity. This whitepaper provides an in-depth technical analysis of pyrrolidine-based drug discovery, focusing on the mechanistic rationale of pyrrolidine-derived Dipeptidyl Peptidase-4 (DPP-4) inhibitors, advanced synthetic methodologies via 1,3-dipolar cycloaddition, and self-validating experimental protocols for high-throughput screening.

The Pyrrolidine Scaffold: Structural and Physicochemical Rationale

Unlike flat, sp2 -hybridized aromatic rings, the pyrrolidine ring is sp3 -hybridized, offering a three-dimensional conformation characterized by "pseudorotation" 1. This dynamic flexibility allows the scaffold to seamlessly transition between multiple envelope and half-chair conformations, optimizing binding thermodynamics with complex protein pockets.

Furthermore, the secondary amine of the pyrrolidine core serves as an excellent hydrogen bond donor and acceptor. Strategic functionalization at the C2, C3, C4, or C5 positions can drastically alter the molecule's lipophilicity (LogP), metabolic stability, and target selectivity, making it a versatile foundation for both antidiabetic and anticancer agents 2.

Mechanistic Paradigm: Cyanopyrrolidines as DPP-4 Inhibitors

A quintessential success story of pyrrolidine-based therapeutics is the development of DPP-4 inhibitors, such as vildagliptin, for the management of Type 2 diabetes 3. DPP-4 is a serine protease that rapidly inactivates incretin hormones like Glucagon-Like Peptide-1 (GLP-1), which are essential for glucose-dependent insulin secretion 4.

Causality of Molecular Design: The pyrrolidine ring is strategically utilized to mimic the proline residue found at the P1 position of GLP-1, granting the drug high binding affinity to the DPP-4 active site. The addition of a cyano group at the C2 position (cyanopyrrolidine) acts as an electrophilic "warhead." Upon entering the active site, the cyano group undergoes a reversible, covalent reaction with the hydroxyl group of the catalytic Ser630 residue, forming a stable imidate adduct 5. This covalent interaction drastically extends the target residence time, allowing for sustained enzyme inhibition (up to 12-16 hours) despite the drug's relatively short circulating half-life.

Fig 1: Mechanism of action of cyanopyrrolidine-based DPP-4 inhibitors stabilizing incretin hormones.

Advanced Synthetic Methodologies: 1,3-Dipolar Cycloaddition

To construct highly functionalized and stereochemically complex pyrrolidine libraries, the 1,3-dipolar cycloaddition (or [3+2] cycloaddition) of azomethine ylides with electron-deficient alkenes (dipolarophiles) remains the gold standard 6.

Causality of Synthetic Choice: This convergent approach is favored over linear syntheses because it constructs the five-membered heterocyclic core while simultaneously generating up to four contiguous stereocenters in a single, atom-economical step 7. By employing chiral metal-ligand complexes (e.g., Cu(I) or Ag(I) paired with chiral phosphine ligands like Fesulphos or BINAP), the transition state is rigidly organized. The metal coordinates to both the azomethine ylide and the dipolarophile, dictating the facial approach of the substrates and yielding pyrrolidines with exceptional enantio- and diastereoselectivity (>95% ee).

Experimental Protocol: Synthesis and High-Throughput Screening

The following is a self-validating, step-by-step methodology for generating a targeted pyrrolidine library and screening it for DPP-4 inhibition.

Fig 2: Step-by-step experimental workflow for the synthesis and screening of pyrrolidine libraries.

Phase 1: Catalytic Asymmetric [3+2] Cycloaddition

-

Preparation of the Azomethine Ylide Precursor : Suspend an α -imino ester (1.0 mmol) in dry dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative degradation of the intermediates.

-

Catalyst Activation : Add a catalytic amount (5 mol%) of AgOAc and a chiral ligand, such as (R)-BINAP.

-

Causality: The silver ion coordinates with the imine nitrogen and the ester carbonyl, increasing the acidity of the α -proton. This facilitates ylide formation upon the addition of a mild base (triethylamine, 10 mol%).

-

-

Cycloaddition : Slowly add the dipolarophile (e.g., a substituted maleimide, 1.2 mmol) at -20°C.

-

Causality: Conducting the reaction at sub-zero temperatures enhances stereoselectivity by maximizing the thermodynamic energy difference between competing diastereomeric transition states.

-

-

Quenching and Purification : Once TLC confirms the consumption of the starting material, quench the reaction with saturated aqueous NH4Cl . Extract the organic layer, dry over MgSO4 , and purify via flash column chromatography. Validate structural integrity using 1H/13C NMR and HRMS.

Phase 2: High-Throughput Fluorogenic Screening (DPP-4)

-

Assay Preparation : Plate 10 µL of recombinant human DPP-4 enzyme (0.5 ng/µL) in Tris-HCl buffer (pH 8.0) into a 96-well black microtiter plate.

-

Compound Incubation : Add 10 µL of the synthesized pyrrolidine derivatives (dissolved in DMSO, serially diluted from 10 µM to 1 nM). Include Vildagliptin as a positive control and pure DMSO as a negative control.

-

Self-Validation: The positive control ensures enzyme viability and provides a benchmark IC50 ; the negative control establishes the baseline fluorescence, ensuring the assay system is free of auto-fluorescent artifacts.

-

-

Substrate Addition : Add 30 µL of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) to initiate the enzymatic cleavage.

-

Kinetic Readout : Measure fluorescence continuously for 30 minutes (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate the initial velocity ( V0 ) and determine the IC50 using non-linear regression analysis.

Structure-Activity Relationship (SAR) and Data Presentation

The pharmacological profile of pyrrolidine derivatives is highly sensitive to strategic functionalization. Table 1 summarizes the SAR of representative pyrrolidine derivatives against DPP-4, highlighting the delicate balance between target affinity ( IC50 ) and pharmacokinetic viability (LogP and Clearance).

Table 1: Structure-Activity Relationship (SAR) of Pyrrolidine Derivatives against DPP-4

| Compound ID | R1 (N-Substituent) | R2 (C2-Substituent) | IC50 (nM) | LogP | Clearance (mL/min/kg) |

| 1 (Vildagliptin) | 3-hydroxyadamantylaminoacetyl | Nitrile (-CN) | 3.5 | 0.4 | 12.5 |

| 2 (Analog A) | Adamantylaminoacetyl | Nitrile (-CN) | 8.2 | 1.2 | 28.4 |

| 3 (Analog B) | 3-hydroxyadamantylaminoacetyl | Hydrogen (-H) | >10,000 | 0.1 | 45.0 |

| 4 (Analog C) | Cyclohexylaminoacetyl | Nitrile (-CN) | 45.6 | 0.8 | 35.2 |

SAR Insights & Causality: Replacing the nitrile group with a hydrogen (Analog B) completely abolishes inhibitory activity, proving the absolute necessity of the electrophilic warhead for covalent binding to Ser630. Furthermore, the inclusion of the hydroxyl group on the adamantyl ring (Vildagliptin vs. Analog A) significantly reduces the LogP. This reduction in lipophilicity decreases hepatic clearance, thereby improving the overall pharmacokinetic profile and half-life of the drug.

Conclusion

The pyrrolidine scaffold remains a cornerstone of modern rational drug design. By leveraging its unique sp3 -hybridized stereochemistry and employing advanced synthetic techniques like asymmetric 1,3-dipolar cycloadditions, medicinal chemists can rapidly generate highly potent, target-specific therapeutics. As demonstrated by the success of cyanopyrrolidine-based DPP-4 inhibitors, understanding the deep causality between structural modifications and biological mechanisms is paramount for transitioning a hit compound into a life-saving clinical asset.

References

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research / NIH.

- Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Open Access Journals.

- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI.

- Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia.

- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI.

- Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

InChI Key for (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate

An In-depth Technical Guide to (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate: A Chiral Scaffold for Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (2R,3S)-methyl 3-hydroxypyrrolidine-2-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. We will delve into its chemical identity, stereochemical significance, synthetic pathways, and applications, offering insights for researchers and scientists in the field.

Introduction: The Significance of a Chiral Pyrrolidine

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate is a heterocyclic organic compound featuring a five-membered pyrrolidine ring. This scaffold is of significant interest in drug discovery due to the prevalence of the pyrrolidine moiety in numerous biologically active molecules and FDA-approved drugs.[1][2] Its rigid, non-planar structure allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets.[1]

The defining features of this molecule are the specific stereochemistry at the C2 and C3 positions (trans configuration), the hydroxyl group at C3, and the methyl ester at C2. This precise arrangement of functional groups provides a versatile platform for the synthesis of more complex molecules with tailored pharmacological profiles.

International Chemical Identifier (InChI) Key:

The InChIKey for the hydrochloride salt of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate is FPZOEPPXPLBIAN-UYXJWNHNSA-N .[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the molecule's properties is fundamental for its application in synthesis and biological assays.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H12ClNO3 (hydrochloride salt) | [3][4] |

| Molecular Weight | 181.62 g/mol (hydrochloride salt) | [3][4] |

| Physical Form | Solid | [3] |

| CAS Number | 1844898-16-3 (hydrochloride salt) | [3] |

| InChI Code | 1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1 (hydrochloride salt) | [3] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 1.8-4.5 ppm. The methyl ester protons would likely appear as a singlet around 3.7 ppm.[4] The coupling patterns between the protons on C2, C3, and the adjacent methylene groups would be crucial for confirming the trans relative stereochemistry.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the methyl ester is anticipated to resonate at approximately 172 ppm. The methoxy carbon of the ester would likely be observed around 52 ppm.[4] The signals for the pyrrolidine ring carbons would appear in the aliphatic region of the spectrum.

The Critical Role of Stereochemistry

The biological activity of chiral molecules is often highly dependent on their stereochemical configuration. The (2R,3S) designation for this compound specifies the absolute configuration at the two stereocenters. Different stereoisomers can exhibit vastly different, or even opposing, pharmacological effects due to their distinct binding interactions with enantioselective biological targets like enzymes and receptors. Therefore, the stereocontrolled synthesis of the desired isomer is of paramount importance in drug development.

Caption: Logical relationship of stereochemical descriptors for the target molecule.

Synthetic Strategies: A Proposed Pathway

While numerous methods exist for the synthesis of substituted pyrrolidines, a common and effective approach involves the stereoselective modification of a readily available chiral precursor.[5][6] Below is a proposed, field-proven synthetic workflow for obtaining (2R,3S)-methyl 3-hydroxypyrrolidine-2-carboxylate, starting from (2S,4R)-4-hydroxyproline.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate.

Detailed Experimental Protocol

Step 1: Protection of (2S,4R)-4-Hydroxyproline

-